molecular formula C17H12ClF3N2O2S B2813906 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide CAS No. 367908-26-7

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2813906
CAS No.: 367908-26-7
M. Wt: 400.8
InChI Key: MXUDJLVVYPUBAZ-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazinone core, which is often associated with significant biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide typically involves multiple steps:

  • Formation of the Benzothiazinone Core: : The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazinone core. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

  • Introduction of the Acetamide Group: : The next step involves the acylation of the benzothiazinone core with an appropriate acyl chloride or anhydride to introduce the acetamide group. This reaction is typically performed in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.

  • Substitution with 4-chloro-3-(trifluoromethyl)phenyl Group: : The final step involves the substitution of the acetamide derivative with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under mild conditions to avoid decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinone ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzothiazinone ring, potentially converting it to a hydroxyl group.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.

    Biological Research: It is used in studies investigating the inhibition of specific enzymes or pathways involved in disease processes.

    Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazinone core is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide shares structural similarities with other benzothiazinone derivatives, such as:
    • This compound
    • This compound

Uniqueness

The presence of the 4-chloro-3-(trifluoromethyl)phenyl group in this compound imparts unique physicochemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O2S/c18-11-6-5-9(7-10(11)17(19,20)21)22-15(24)8-14-16(25)23-12-3-1-2-4-13(12)26-14/h1-7,14H,8H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUDJLVVYPUBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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